molecular formula C5H7N3O2S B1296930 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 66030-27-1

3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid

Cat. No.: B1296930
CAS No.: 66030-27-1
M. Wt: 173.2 g/mol
InChI Key: RTWZBJXCDVCSSL-UHFFFAOYSA-N
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Description

3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid typically involves the reaction of hydrazinecarbothioamide with carbon disulfide, followed by cyclization to form the thiadiazole ring. The final product is obtained through the reaction of the intermediate with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. The thiadiazole ring is known to interact with various biological pathways, making it a versatile scaffold for drug development .

Comparison with Similar Compounds

  • 2-(5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives
  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 1,3,4-Thiadiazole derivatives

Comparison: 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid is unique due to its propanoic acid moiety, which can influence its solubility and reactivity compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-(5-amino-1,3,4-thiadiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-5-8-7-3(11-5)1-2-4(9)10/h1-2H2,(H2,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWZBJXCDVCSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342440
Record name 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66030-27-1
Record name 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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